molecular formula C7H12N2O4 B381947 (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide CAS No. 97747-55-2

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide

Cat. No.: B381947
CAS No.: 97747-55-2
M. Wt: 188.18g/mol
InChI Key: YQPBXKXVZURPHT-QWWZWVQMSA-N
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Description

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide is a chiral compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a dioxolane ring with two carboxamide groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Scientific Research Applications

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide typically involves the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions. One common method starts with (3R,4R)-2,5-dimethoxy-2,5-dimethyl-3,4-hexanediol, which is reacted with triethyl orthoformate and p-toluenesulfonic acid in cyclohexane to form the dioxolane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: The major products include reduced derivatives of the dioxolane ring.

    Substitution: Substituted dioxolane derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and carboxamide groups enable the compound to form stable complexes with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide is unique due to its specific combination of a dioxolane ring with carboxamide groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBXKXVZURPHT-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 2
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 3
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(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 4
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 5
Reactant of Route 5
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Reactant of Route 6
Reactant of Route 6
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide

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